Product packaging for 5-Chloro-4,6-dimethoxypyrimidine(Cat. No.:)

5-Chloro-4,6-dimethoxypyrimidine

Cat. No.: B314783
M. Wt: 174.58 g/mol
InChI Key: IAZMMDZDKKRXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4,6-dimethoxypyrimidine (CAS 55693-77-1) is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 g/mol . This solid organochlorine compound is built on a pyrimidine ring system, a core structure of significant importance in medicinal chemistry and agrochemical development. The molecule is characterized by methoxy groups at the 4 and 6 positions, an amine group at the 2-position, and a chlorine atom at the 5-position, which serves as a reactive site for further functionalization . The crystalline structure of this aminopyrimidine derivative has been elucidated, confirming its molecular geometry and packing properties . Pyrimidine derivatives, particularly those with chloro and amino substituents like this compound, are extensively investigated as versatile intermediates in organic synthesis and have shown various biological activities . Researchers value this compound primarily as a key synthetic precursor. It is used in the synthesis of more complex molecules for pharmaceutical research and the development of agrochemicals . The presence of multiple functional groups on the pyrimidine ring allows for selective reactions, making it a valuable scaffold for constructing combinatorial libraries and exploring structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B314783 5-Chloro-4,6-dimethoxypyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-4,6-dimethoxypyrimidine

InChI

InChI=1S/C6H7ClN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3

InChI Key

IAZMMDZDKKRXDH-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=N1)OC)Cl

Canonical SMILES

COC1=C(C(=NC=N1)OC)Cl

Origin of Product

United States

Spectroscopic and Structural Elucidation of 5 Chloro 4,6 Dimethoxypyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of 5-chloro-4,6-dimethoxypyrimidine, the chemical shifts (δ) of the protons are characteristic.

For the related isomer, 4-chloro-5,6-dimethoxypyrimidine , the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to its structure. acs.orgacs.org It exhibits a singlet at approximately 8.27 ppm, which is attributed to the single proton on the pyrimidine (B1678525) ring (H-2). acs.orgacs.org Two separate singlets appear at 4.03 ppm and 3.88 ppm, corresponding to the protons of the two non-equivalent methoxy (B1213986) (-OCH₃) groups at positions C-6 and C-5, respectively. acs.orgacs.org The lack of splitting (singlets) for all signals indicates that there are no adjacent protons to couple with.

In more complex derivatives, the substitution pattern significantly influences the spectrum. For instance, in 4-(4-fluorophenyl)-5,6-dimethoxypyrimidine , the singlet for the pyrimidine proton (H-2) shifts to 8.53 ppm. acs.orgacs.org The signals for the methoxy groups appear at 4.07 ppm and 3.73 ppm. acs.orgacs.org Additionally, multiplets corresponding to the protons of the fluorophenyl group are observed, typically between 7.11 and 8.07 ppm. acs.orgacs.org

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference(s)
4-Chloro-5,6-dimethoxypyrimidineCDCl₃8.27 (s, 1H)H-2 (pyrimidine ring) acs.orgacs.org
4.03 (s, 3H)-OCH₃ acs.orgacs.org
3.88 (s, 3H)-OCH₃ acs.orgacs.org
4-(4-Fluorophenyl)-5,6-dimethoxypyrimidineCDCl₃8.53 (s, 1H)H-2 (pyrimidine ring) acs.orgacs.org
8.07 (dd, 2H)Aromatic CH acs.orgacs.org
7.11-7.17 (m, 2H)Aromatic CH acs.orgacs.org
4.07 (s, 3H)-OCH₃ acs.orgacs.org
3.73 (s, 3H)-OCH₃ acs.orgacs.org
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808)CDCl₃6.20 (s, 1H)H-5 (pyrimidine ring) asianpubs.org
4.06 (s, 6H)-OCH₃ asianpubs.org
3.34 (s, 3H)-SO₂CH₃ asianpubs.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For 4-chloro-5,6-dimethoxypyrimidine , the ¹³C NMR spectrum shows signals for all six carbon atoms. acs.orgacs.org The carbons of the pyrimidine ring typically resonate in the region of δ 138-164 ppm. Specifically, the signals are observed at δ 163.6, 151.6, 151.3, and 138.2. acs.orgacs.org The two methoxy carbons are found further upfield, with signals at δ 60.7 and 54.8. acs.orgacs.org

The spectrum of 4-(4-fluorophenyl)-5,6-dimethoxypyrimidine shows additional complexity due to the phenyl ring and carbon-fluorine coupling. The pyrimidine and phenyl carbons appear in the range of δ 115-164 ppm, while the methoxy carbons are at δ 60.2 and 54.2. acs.orgacs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
CompoundSolventChemical Shift (δ, ppm)Reference(s)
4-Chloro-5,6-dimethoxypyrimidineCDCl₃163.6, 151.6, 151.3, 138.2, 60.7, 54.8 acs.orgacs.org
4-(4-Fluorophenyl)-5,6-dimethoxypyrimidineCDCl₃164.0, 163.7, 154.3, 152.0, 139.4, 131.4, 131.3, 115.3, 60.2, 54.2 acs.orgacs.org
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineCDCl₃171.90, 164.42, 93.11, 55.11, 39.81 asianpubs.org

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of a this compound derivative will show characteristic absorption bands.

Research on 2-(2,4-bis(2-phenylpropan-2-yl)phenoxy)-5-chloro-4,6-dimethoxypyrimidine identified several key vibrational frequencies. derpharmachemica.com The bands for C-H stretching in the aromatic and aliphatic regions appear around 3039 cm⁻¹ and 2937 cm⁻¹, respectively. derpharmachemica.com The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are typically observed in the 1570-1400 cm⁻¹ region; for this derivative, they are seen at 1577 and 1473 cm⁻¹. derpharmachemica.com The C-O stretching of the methoxy groups gives rise to strong bands, found here at 1382, 1315, and 1129 cm⁻¹. derpharmachemica.com The C-Cl stretching vibration is expected at lower wavenumbers, often in the 850-550 cm⁻¹ range, with a band at 817 cm⁻¹ observed for this compound. derpharmachemica.com The IR spectrum for the related isomer 6-chloro-2,4-dimethoxypyrimidine shows ring stretching modes at 1580 and 1567 cm⁻¹. ias.ac.in

Table 3: FT-IR Spectroscopic Data for a this compound Derivative
CompoundTechniqueWavenumber (cm⁻¹)AssignmentReference(s)
2-(2,4-bis(2-phenylpropan-2-yl)phenoxy)-5-chloro-4,6-dimethoxypyrimidineKBr3039, 3018Aromatic C-H stretch derpharmachemica.com
2937Aliphatic C-H stretch derpharmachemica.com
1577, 1473Pyrimidine ring (C=N, C=C) stretch derpharmachemica.com
1382, 1315, 1129C-O stretch (methoxy) derpharmachemica.com
817C-Cl stretch derpharmachemica.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org

In the analysis of this compound derivatives, mass spectrometry confirms the presence of chlorine through the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, which results in two peaks (M⁺ and M+2) with a corresponding intensity ratio.

For example, a derivative such as 2-(benzyloxy)-5-chloro-4,6-dimethoxy-pyrimidine would be expected to show a molecular ion peak corresponding to its molecular weight, along with the M+2 peak. ESI-MS analysis of a related derivative, 5-chloro-2-(4-chlorophenoxy)-4,6-dimethoxypyrimidine , reveals a molecular ion peak [M+H]⁺ at m/z 339. derpharmachemica.com The fragmentation patterns often involve the loss of substituents like methoxy groups (-OCH₃) or the chlorine atom.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The pyrimidine ring is a chromophore that absorbs in the UV region. Studies on related compounds like 6-chloro-2,4-dimethoxypyrimidine show absorption bands in the UV region corresponding to π→π* transitions. ias.ac.in The substitution pattern on the pyrimidine ring, including the chloro and dimethoxy groups, influences the position and intensity of these absorption bands. The electronic spectra of Schiff base complexes derived from 2-amino-4,6-dimethoxypyrimidine (B117758) have also been characterized, showing absorption bands related to both ligand-to-metal charge transfer and internal electronic transitions within the ligand. ijsrch.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides invaluable data on molecular geometry, crystal packing, and the nature of intermolecular forces that govern the supramolecular architecture.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by a delicate balance of intermolecular forces. In pyrimidine derivatives, these interactions are crucial for the stability of the crystal structure.

Hydrogen bonds are the most significant directional interactions in the crystal packing of pyrimidine derivatives containing amino or hydroxyl groups. In the crystal structure of 2-amino-4,6-dimethoxypyrimidine, a close analog of the title compound, molecules are linked by two distinct N—H⋯N hydrogen bonds, forming chains of fused rings. researchgate.netresearchgate.net These chains are further organized into a three-dimensional framework. researchgate.net Similarly, in salts formed with 2,6-diamino-4-chloropyrimidine, N—H⋯N hydrogen bonds lead to the formation of supramolecular homosynthons. researchgate.net

The interaction of pyrimidine derivatives with other molecules, such as in co-crystals, also showcases extensive hydrogen bonding. For instance, in a co-crystal with 4-aminobenzoic acid, the 2-amino-4,6-dimethoxypyrimidine molecule engages in N—H⋯O and O—H⋯N hydrogen bonds with the carboxylic acid group, forming a cyclic motif. researchgate.net In hydrated salts, water molecules can participate in the hydrogen-bonding network, sometimes leading to the formation of expanded ring motifs. researchgate.net The crystal structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, a precursor for some pyrimidine derivatives, is characterized by three N−H···O hydrogen bonds that link the molecules into one-dimensional chains. psu.edu

Compound/Derivative Hydrogen Bond Type Donor-Acceptor Distance (Å) Angle (°) Resulting Motif
2-Amino-4,6-dimethoxypyrimidine researchgate.netN—H⋯N3.106 (2), 3.261 (2)171, 145Chain of fused rings
2-Benzylamino-4,6-bis(benzyloxy)pyrimidine researchgate.netN—H⋯N2.997 (2)170Centrosymmetric R(8) dimers
2-Amino-4,6-bis(N-pyrrolidino)pyrimidine researchgate.netN—H⋯N3.186 (2), 3.254 (2)163, 170Chain of fused rings
2-Amino-4,6-dimethoxypyrimidine · 4-Aminobenzoic acid researchgate.netN—H⋯O, O—H⋯N--Cyclic R22(8) motif
2,6-Diamino-4-chloropyrimidinium salts researchgate.netN—H⋯O, N—H⋯N--Homosynthons, expanded rings
4-Amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate researchgate.netO—H⋯O, N—H⋯O, N—H⋯N--Sheets and double layers

This table presents a selection of hydrogen bonding interactions observed in related pyrimidine derivatives.

Conformational Analysis and Dihedral Angle Characterization

The conformation of the pyrimidine ring and its substituents is a key aspect of its structural chemistry. The pyrimidine ring itself is generally planar. In the case of 5-chloro-4,6-dimethoxypyrimidin-2-amine, the molecule is reported to be essentially planar. researchgate.net This planarity facilitates the kind of stacking interactions that contribute to high density and stability in the crystal. researchgate.net

The orientation of substituents relative to the pyrimidine ring is described by dihedral angles. For 5-chloro-4,6-dimethoxypyrimidin-2-amine, the largest dihedral angle observed is between the plane of a methoxy group and the central pyrimidine ring, measuring just 2.6(5)°. researchgate.net In another example, N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the pyrimidine ring forms significant dihedral angles with the two phenyl rings (66.09 (12)° and 71.39 (13)°) and the nitro group (56.7 (3)°). nih.gov

Compound/Derivative Group 1 Plane Group 2 Plane Dihedral Angle (°)
5-Chloro-4,6-dimethoxypyrimidin-2-amine researchgate.netMethoxy group (C4, O2, C3, N3)Pyrimidine ring2.6(5)
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine nih.govPyrimidine ringPhenyl ring 166.09 (12)
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine nih.govPyrimidine ringPhenyl ring 271.39 (13)
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine nih.govPyrimidine ringNitro group56.7 (3)
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine nih.govPhenyl ring 1Phenyl ring 244.05 (14)

This table provides examples of dihedral angles found in the crystal structures of pyrimidine derivatives.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for determining the thermal stability, melting point, and presence of polymorphic forms of pyrimidine derivatives.

For instance, the thermal behavior of 2-((2-amino-4,6-dimethylpyrimidine-5-yl)diazenyl)benzoic acid has been characterized using thermal analysis. researchgate.net DSC and TGA can be employed to detect different crystalline forms (polymorphs) of a compound, which may exhibit different melting points. The thermal analysis of 2-Amino-4,6-dimethoxypyrimidine p-toluenesulfonic acid monohydrate showed that the compound is thermally stable with no weight loss occurring up to 160°C. researchgate.net Similarly, the melting point of 5-Chloro-4,6-dimethoxy-2-(methylsulfonyl) pyrimidine has been determined to be 192-193 °C. derpharmachemica.com

Compound/Derivative Technique Key Finding
2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid researchgate.netThermal AnalysisStructure characterized
4-(4,6-Dimethoxypyrimidin-2-yl)aniline DSC/TGADetection of polymorphic forms
2-Amino-4,6-dimethoxypyrimidine p-toluenesulfonic acid monohydrate researchgate.netTG-DTAStable up to 160°C
5-Chloro-4,6-dimethoxy-2-(methylsulfonyl) pyrimidine derpharmachemica.comMelting Point192-193 °C
4-Chloro-5,6-dimethoxypyrimidine acs.orgMelting Point53-55 °C

This table summarizes thermal analysis data for several pyrimidine derivatives.

Theoretical and Computational Studies on 5 Chloro 4,6 Dimethoxypyrimidine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. DFT calculations for analogues of 5-Chloro-4,6-dimethoxypyrimidine can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT studies that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For instance, in studies of related heterocyclic compounds, a smaller HOMO-LUMO gap has been correlated with higher reactivity towards nucleophiles nih.gov.

Another important tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For substituted pyrimidines, the MEP can pinpoint the likely sites for electrophilic and nucleophilic attack. Typically, negative potential sites, often located around electronegative atoms like nitrogen and oxygen, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack researchgate.net.

Global reactivity descriptors, calculated using the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors help in systematically comparing the reactivity of different pyrimidine (B1678525) analogues.

Table 1: Key Reactivity Descriptors from DFT Calculations

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness S1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity χ-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential μRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index ωμ2 / (2η)Measures the propensity of a species to accept electrons.

This table outlines conceptual DFT-derived descriptors and their significance in predicting chemical reactivity. The specific values are dependent on the exact molecule and the level of theory used in the calculation.

Fukui indices are another powerful tool for predicting local reactivity, identifying which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack researchgate.net. This detailed level of prediction is invaluable for understanding reaction mechanisms involving pyrimidine derivatives.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound analogues, which have rotatable methoxy (B1213986) groups, MD simulations provide crucial insights into their conformational preferences and dynamic behavior.

Conformational analysis is essential as the three-dimensional shape of a molecule dictates its physical and biological properties. The rotation of the methoxy groups relative to the pyrimidine ring can lead to different stable conformations (conformers) with varying energies. MD simulations can explore the potential energy surface of the molecule to identify these low-energy conformers and the energy barriers between them. Studies on similar substituted aromatic systems have shown that the orientation of such groups can be influenced by subtle electronic effects like hyperconjugation, which can overcome steric hindrance mdpi.com.

The stability and interactions of these compounds in different environments, such as in various solvents or in the presence of other molecules, can also be investigated using MD. These simulations can reveal how intermolecular interactions influence the conformational landscape of the molecule. For example, MD simulations have been employed to understand the binding selectivity of pyrimidine derivatives to protein targets by analyzing their conformational changes upon binding nih.govnih.gov.

Table 2: Aspects of Conformational Analysis via Molecular Dynamics

This table describes the types of information that can be obtained from MD simulations for conformational analysis of flexible molecules.

Insights into Intermolecular Forces and Supramolecular Assembly

The way individual molecules of this compound analogues interact with each other governs the properties of the bulk material, including its crystal structure and physical properties. These intermolecular interactions are key to the formation of ordered structures known as supramolecular assemblies.

In crystals of related chloro-substituted nitrogen heterocycles, various non-covalent interactions play a significant role. These can include:

π-π Stacking: The interaction between the electron clouds of adjacent pyrimidine rings. These interactions are common in aromatic systems and contribute significantly to the stability of the crystal lattice nih.gov.

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, in the presence of other molecules or in derivatives with amino groups, hydrogen bonds can be a dominant force. Weak C-H···N or C-H···O hydrogen bonds can also be present nih.gov.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering mdpi.com.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Computational methods can be used to analyze and quantify these interactions. For example, Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular contacts in a crystal. It provides a "fingerprint" plot that summarizes the nature and type of interactions experienced by a molecule within its crystalline environment nih.gov. Energy framework calculations can also be used to quantify the strength of different interaction motifs within the crystal structure mdpi.com.

The study of these interactions is fundamental to crystal engineering, which aims to design and synthesize new solid materials with desired properties by controlling the way molecules assemble ias.ac.in. Understanding the supramolecular synthons—the robust and predictable patterns of intermolecular interactions—allows for the rational design of crystal structures.

Table 3: Common Intermolecular Interactions in Analogous Systems

Interaction TypeDescriptionPotential Role in Analogues
π-π Stacking Attractive interaction between aromatic rings.Face-to-face or offset stacking of pyrimidine rings.
C-H···N/O Hydrogen Bonds Weak hydrogen bonds involving a carbon-bound hydrogen and a nitrogen or oxygen atom.Directional interactions contributing to the packing arrangement.
Halogen Bonding (C-Cl···N/O) Non-covalent interaction where the chlorine atom acts as an electrophilic species.Can form specific and directional contacts, influencing the crystal packing.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.The polar C-Cl and C-O bonds will contribute to the overall packing energy.

This table summarizes the types of intermolecular forces that are likely to be important in the supramolecular assembly of this compound and its analogues, based on studies of similar compounds.

Applications in Advanced Chemical Synthesis and Material Science

Role as an Advanced Synthetic Building Block for Complex Molecules

5-Chloro-4,6-dimethoxypyrimidine is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules. netascientific.comresearchgate.net Its unique structure, featuring two methoxy (B1213986) groups and a chlorine atom, enhances its reactivity and makes it suitable for various synthetic pathways. netascientific.comsmolecule.com This compound is particularly valuable in medicinal chemistry and agrochemical research for creating novel therapeutic agents and crop protection products. netascientific.com

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

This compound is a key intermediate in the development of various pharmaceuticals. netascientific.com Its structural features allow for modifications that lead to the creation of bioactive molecules, including antiviral and anticancer agents. netascientific.com The pyrimidine (B1678525) core is a common motif in many biologically active compounds, and the chloro and methoxy substituents on this particular derivative provide reactive sites for further chemical transformations.

For instance, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups and the construction of diverse molecular architectures. This reactivity is fundamental to its role as a precursor in the synthesis of complex, pharmacologically relevant compounds. researchgate.net

Precursor for Agrochemical Development

In the field of agrochemicals, this compound is a significant precursor for the development of herbicides and fungicides. netascientific.com The 4,6-dimethoxypyrimidine (B185312) scaffold is a key structural unit in many commercial herbicides. rsc.org This is largely due to its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants. rsc.orgresearchgate.net

The compound serves as a starting material for synthesizing a variety of agrochemicals. For example, it is used in the preparation of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium (B1667525) and pyribenzoxim. asianpubs.org The synthesis of these herbicides often involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring. asianpubs.org

Formation of Specialty Heterocyclic Systems

This compound is instrumental in the formation of various specialty heterocyclic systems, which are core structures in many important chemical products.

Synthesis of Sulfonylurea Herbicides and Related Agrochemicals

Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates and low toxicity to animals. researchgate.net this compound and its derivatives are key components in the synthesis of these herbicides. google.com The general structure of many sulfonylurea herbicides features a pyrimidine ring linked to a sulfonylurea bridge. clockss.org

The synthesis often involves the reaction of a substituted pyrimidine, such as 2-amino-4,6-dimethoxypyrimidine (B117758) (which can be derived from this compound), with a sulfonyl isocyanate. The resulting compounds exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS). researchgate.net

Herbicide ClassKey Intermediate
Sulfonylureas2-Amino-4,6-dimethoxypyrimidine
Pyrimidinyloxybenzoic acids4,6-Dimethoxy-2-methylsulfonylpyrimidine

Preparation of 2-Anilinopyrimidines

2-Anilinopyrimidines are a class of compounds with potential biological activity. researchgate.netrsc.org The synthesis of these compounds can be achieved through the reaction of a 2-chloropyrimidine (B141910) derivative with a substituted aniline (B41778). researchgate.netrsc.org Specifically, 2-chloro-4,6-dimethoxypyrimidine (B81016) can react with various anilines to produce a range of 2-anilinopyrimidine derivatives. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, leading to high yields in short reaction times. researchgate.netrsc.org The electronic properties of the substituents on the aniline molecule can influence the outcome of the reaction. researchgate.netrsc.org

Construction of Fused Triazolopyrimidine Systems

Fused heterocyclic systems, such as triazolopyrimidines, are of interest due to their diverse biological activities. 2-Chloro-4,6-dimethoxypyrimidine can serve as a precursor for the construction of these complex ring systems. biosynth.com For example, it can be converted to a triazolopyrimidine derivative which has shown significant antifungal activity. biosynth.com The synthesis of these fused systems often involves multi-step reaction sequences where the pyrimidine ring acts as a foundational scaffold.

Development of Functional Pyrimidine Derivatives

The strategic placement of the chlorine atom and methoxy groups on the pyrimidine ring makes this compound an excellent platform for the development of a wide range of functionalized pyrimidine derivatives. The reactivity of the chloro-substituent in cross-coupling reactions is particularly valuable for creating diverse molecular architectures.

Recent studies have focused on the diversity-oriented synthesis of libraries of pyrimidine-N-heterocycle hybrids starting from a 4,6-dimethoxypyrimidine core. rsc.org These synthetic efforts have led to the discovery of novel compounds with promising herbicidal activity. rsc.org The general approach involves the modification of the pyrimidine ring to introduce various N-heterocycles, showcasing the power of this scaffold in generating structural diversity for biological screening. rsc.org

The following table provides examples of functional pyrimidine derivatives and their synthetic utility:

Starting MaterialReagent/ReactionProductApplication
4,6-dimethoxy-2-(methylthio)pyrimidineN-chlorosuccinimide (NCS)5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidineIntermediate for further functionalization
4,6-dimethoxypyrimidine-2-carbonitrile (B154273)N-chlorosuccinimide (NCS)This compound-2-carbonitrileBuilding block for complex heterocycles
4-chloro-5,6-dimethoxypyrimidine(4-fluorophenyl)boronic acid, Pd(PPh₃)₄4-(4-Fluorophenyl)-5,6-dimethoxypyrimidineIntermediate for influenza A endonuclease inhibitors nih.govacs.org
2-chloro-4,6-dimethoxypyrimidineVarious N-heterocyclesPyrimidine-N-heterocycle hybridsDiscovery of novel herbicides rsc.org

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 5-chloro-4,6-dimethoxypyrimidine, future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. epa.gov

Key areas for future investigation include:

Catalytic Approaches: The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could offer more efficient and selective pathways to this compound and its derivatives.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to traditional batch processes.

Biocatalysis: The use of enzymes in the synthesis could provide highly specific transformations under mild conditions, significantly improving the green credentials of the synthetic route. epa.gov

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental footprint associated with traditional organic solvents.

A notable example of greener synthesis in a related area is the development of a more sustainable process for producing the antiviral drug molnupiravir, which involved improving reaction efficiency and purification methods to cut down on organic waste. epa.gov Similar principles can be applied to the synthesis of this compound.

Investigation of Undiscovered Reactivity Patterns and Transformation Mechanisms

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. The chlorine atom at the 5-position, along with the two methoxy (B1213986) groups at the 4- and 6-positions, dictates its chemical behavior.

Future research should aim to elucidate:

Nucleophilic Aromatic Substitution (SNAr) Reactions: While SNAr reactions are a common transformation for halopyrimidines, a deeper investigation into the kinetics and thermodynamics of these reactions with a wider array of nucleophiles is warranted. researchgate.net The regioselectivity of these reactions, particularly in the presence of other functional groups, requires further exploration.

Cross-Coupling Reactions: The utility of this compound as a substrate in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) should be systematically investigated to expand its synthetic utility. acs.org

Radical Reactions: The potential for this compound to participate in radical-mediated transformations, such as the SRN1 mechanism, could open up new avenues for C-C bond formation. researchgate.net

Ring Transformation Reactions: Under certain conditions, pyrimidine (B1678525) rings can undergo transformations into other heterocyclic systems. wur.nl Exploring the conditions under which this compound might undergo such rearrangements could lead to the discovery of novel molecular scaffolds.

The study of reaction mechanisms, aided by computational modeling, will be instrumental in predicting and controlling the outcomes of these transformations.

Rational Design and Synthesis of Advanced Pyrimidine Architectures

The inherent structural features of this compound make it an excellent starting point for the rational design and synthesis of more complex and functionally diverse pyrimidine-based molecules.

Future research in this area will likely focus on:

Diversity-Oriented Synthesis: Employing strategies that allow for the rapid generation of a wide range of structurally diverse pyrimidine derivatives from a common starting material. rsc.org This approach is particularly valuable for the discovery of new bioactive compounds.

Fused Heterocyclic Systems: Utilizing the reactivity of the chloro and methoxy groups to construct fused ring systems, such as pyrimido[5,4-d]pyrimidines, which have shown promise as GPR119 agonists for the treatment of type 2 diabetes. nih.gov

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of self-assembling materials and host-guest complexes. researchgate.net

Molecular Hybrids: The integration of the this compound core with other pharmacophores or functional moieties to create hybrid molecules with enhanced or novel properties. rsc.org

Integration into Catalytic or Medicinal Chemistry Scaffolds

The unique electronic and steric properties of the this compound moiety make it an attractive candidate for incorporation into both catalytic and medicinal chemistry scaffolds.

In Catalysis:

The nitrogen atoms of the pyrimidine ring can act as ligands for metal centers, suggesting its potential use in the development of novel catalysts for a variety of organic transformations. The electronic properties of the ring can be tuned by the substituents to modulate the activity of the catalytic center.

In Medicinal Chemistry:

The pyrimidine core is a well-established privileged scaffold in drug discovery, appearing in numerous approved drugs. semanticscholar.orgnih.gov The 4,6-dimethoxypyrimidine (B185312) motif, in particular, is a key structural unit in many commercial herbicides. rsc.org

Derivatives of this compound can be synthesized and screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov For example, pyrimidine derivatives have been investigated as inhibitors of influenza endonuclease. acs.org

The chlorine atom provides a handle for further functionalization, allowing for the generation of libraries of compounds for high-throughput screening. The substitution of the chlorine can significantly impact the biological activity of the resulting molecule. nih.gov

The continued exploration of this compound and its derivatives holds significant promise for advancing various fields of chemical science. Through innovative synthetic strategies, a deeper understanding of its chemical nature, and creative molecular design, this versatile compound will undoubtedly contribute to the development of new technologies and therapeutic agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-chloro-4,6-dimethoxypyrimidine, and how does pH influence yield?

The synthesis of this compound can be optimized using nucleophilic substitution and chlorination. demonstrates that a pH range of 5.8–6.2 is critical during cyclization to maximize yield (71.3%) while minimizing side reactions. Key parameters include:

  • Catalysts : Sodium methoxide (NaOMe) in methanol at −3°C for 15 hours achieves selective substitution .
  • Chlorination : Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions introduces chlorine at the 5-position .
  • By-product management : Co-producing orthophosphorous acid improves cost efficiency .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

  • X-ray crystallography : Resolves hydrogen-bonding networks and confirms substitution patterns (e.g., Cl at position 5 vs. 2) .
  • Spectroscopy : FTIR and Raman spectra identify vibrational modes (e.g., C–Cl stretching at 600–700 cm⁻¹, methoxy C–O at ~1200 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities, ensuring >98% purity for biological assays .

Q. What safety protocols are critical when handling this compound in the lab?

  • Toxicity : Potential respiratory and skin irritation (H315, H319, H335) necessitates PPE (gloves, goggles, lab coats) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid DMSO due to instability risks .
  • Waste disposal : Neutralize with sodium hydroxide before incineration to avoid releasing chlorinated by-products .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the reactivity of this compound in supramolecular assemblies?

Crystal structure analyses ( ) reveal:

  • Cl···N interactions (3.09–3.10 Å) stabilize 3D frameworks, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropyl boronic acid) .
  • Methoxy groups participate in C–H···O bonds (2.8–3.2 Å), enhancing solubility in polar aprotic solvents (DMF, DMSO) .
  • Computational modeling : DFT studies (B3LYP/6-31G*) predict nucleophilic attack at the 2-position due to electron-withdrawing Cl and methoxy groups .

Q. What methodologies enable functionalization of this compound for drug discovery applications?

Key strategies :

  • Alkoxy substitution : Replace methoxy groups with aryl/alkyl ethers via SNAr reactions using K₂CO₃ and Pd catalysts (e.g., cyclopropyl-HEPT analogs for HIV inhibition) .
  • Amination : React with guanidine nitrate under basic conditions to form 2-amino derivatives, intermediates for herbicides like cyclosulfamuron .
  • Sulfonylation : Chlorosulfonyl isocyanate adds sulfonamide moieties, enhancing bioactivity (e.g., antimicrobial guanylsulfonamides) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Approaches include :

  • Dose-response studies : EC₅₀ values vary due to solvent effects (e.g., aqueous vs. DMSO); use standardized IC₅₀ protocols .
  • Metabolic profiling : LC-MS identifies degradation products (e.g., 5-aminopyrimidines) that may confound toxicity assays .
  • Species-specific assays : Mammalian models (e.g., rat hepatocytes) show higher sensitivity than avian models, explaining discrepancies in ecotoxicity data .

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